1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride
Description
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a trifluoromethyl (–CF₃) group at the 4-position and an amino (–NH₂) group at the 3-position. The piperidine moiety is linked to a propan-1-one backbone, which is further substituted with a methyl and a phenyl group at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
The trifluoromethyl group likely improves lipophilicity and metabolic stability, while the amino group may facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O.ClH/c1-15(2,11-6-4-3-5-7-11)14(22)21-9-8-12(13(20)10-21)16(17,18)19;/h3-7,12-13H,8-10,20H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNKOOVVYSMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCC(C(C2)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that many compounds with similar structures interact with their targets by binding to specific sites, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
One study suggests that a compound with a similar structure showed good bioavailability (30%) in in vivo studies.
Result of Action
It’s known that many compounds with similar structures can induce changes in cellular signaling pathways and induce apoptosis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. .
Biological Activity
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride, also known by its CAS number 2418659-76-2, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activity. This article reviews its biological properties, mode of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The molecular formula of this compound is C16H22ClF3N2O, with a molecular weight of 350.81 g/mol. The trifluoromethyl group and the piperidine ring structure are significant features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClF3N2O |
| Molecular Weight | 350.81 g/mol |
| CAS Number | 2418659-76-2 |
| Purity | Typically ≥ 95% |
Mode of Action
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Compounds with similar structures have been shown to influence neurotransmitter systems and cellular signaling pathways.
Key Mechanisms:
- Receptor Binding: The compound likely binds to specific receptors, altering their function and leading to downstream effects in cellular signaling.
- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antidepressant Effects: Compounds with similar structures have been linked to antidepressant properties through modulation of serotonin and norepinephrine levels.
- Neuroprotective Properties: Potential neuroprotective effects have been observed in studies involving oxidative stress models.
- Anti-inflammatory Activity: Some analogs have shown promise in reducing inflammation in preclinical models.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated a series of trifluoromethyl-containing piperidine derivatives for their antidepressant-like effects in animal models. The results indicated that certain derivatives significantly reduced immobility time in the forced swim test, suggesting potential antidepressant activity .
Study 2: Neuroprotective Effects
Research published in Neuroscience Letters examined the neuroprotective effects of similar compounds against glutamate-induced toxicity in neuronal cultures. The findings showed that these compounds could reduce cell death and promote neuronal survival, highlighting their potential for treating neurodegenerative diseases .
Study 3: Anti-inflammatory Properties
A study focused on the anti-inflammatory properties of trifluoromethyl piperidine derivatives demonstrated that these compounds could inhibit pro-inflammatory cytokine production in vitro. This suggests a potential therapeutic application for inflammatory conditions .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics:
- Bioavailability: One study reported bioavailability rates around 30% for related compounds in vivo.
- Metabolism: These compounds are typically metabolized via hepatic pathways, leading to various metabolites with distinct biological activities.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antidepressant Effects : Compounds with similar structures have been linked to antidepressant properties through modulation of serotonin and norepinephrine levels.
- Neuroprotective Properties : Potential neuroprotective effects have been observed in studies involving oxidative stress models.
- Anti-inflammatory Activity : Some analogs have shown promise in reducing inflammation in preclinical models.
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated a series of trifluoromethyl-containing piperidine derivatives for their antidepressant-like effects in animal models. The results indicated that certain derivatives significantly reduced immobility time in the forced swim test, suggesting potential antidepressant activity.
Study 2: Neuroprotective Effects
Research published in Neuroscience Letters examined the neuroprotective effects of similar compounds against glutamate-induced toxicity in neuronal cultures. The findings showed that these compounds could reduce cell death and promote neuronal survival, highlighting their potential for treating neurodegenerative diseases.
Study 3: Anti-inflammatory Properties
A study focused on the anti-inflammatory properties of trifluoromethyl piperidine derivatives demonstrated that these compounds could inhibit pro-inflammatory cytokine production in vitro. This suggests a potential therapeutic application for inflammatory conditions.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics:
- Bioavailability : One study reported bioavailability rates around 30% for related compounds in vivo.
- Metabolism : These compounds are typically metabolized via hepatic pathways, leading to various metabolites with distinct biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related piperidine derivatives, focusing on structural motifs, physicochemical properties, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Findings from Comparisons
Structural Flexibility vs. Tolperisone’s alcohol group (–OH) may confer different metabolic pathways (e.g., glucuronidation) versus the ketone (–C=O) in the target compound, affecting bioavailability .
Role of Fluorination: The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs, improving blood-brain barrier penetration. In contrast, difluoropiperidine derivatives (e.g., ) exhibit reduced electron-withdrawing effects, altering receptor binding.
Pharmacological Implications: Compared to trihexyphenidyl, the target compound’s phenylpropanone moiety may reduce anticholinergic activity but retain affinity for ion channels or σ receptors due to the aromatic and ketone groups .
Synthetic Considerations :
- The synthesis route for the target compound likely parallels methods described for tolperisone (e.g., reacting α-chloro ketones with amines), but requires specialized trifluoromethylated starting materials .
Contradictions and Limitations
- While tolperisone and the target compound share a piperidine backbone, the absence of a CF₃ group in tolperisone results in lower metabolic stability, as demonstrated in comparative pharmacokinetic studies .
- lists a compound with a 3-methylindol-1-yl substituent, highlighting how heterocyclic additions can shift pharmacological activity away from muscle relaxation to serotonin receptor modulation .
Preparation Methods
Piperidine Ring Assembly
The piperidine core is typically synthesized via cyclization strategies. A Michael addition-cyclization cascade using ethyl acrylate and ammonia derivatives has been employed, followed by selective functionalization at positions 3 and 4. Alternative routes utilize pre-formed piperidine intermediates, such as 4-(trifluoromethyl)piperidin-3-amine, obtained through nitro-group reduction. For example, hydrogenation of 3-nitro-4-(trifluoromethyl)pyridine over palladium catalysts yields the corresponding aminopiperidine.
Trifluoromethyl Group Introduction
Direct trifluoromethylation at position 4 is achieved using Ruppert-Prakash reagent (CF3TMS) under Lewis acid catalysis. In one protocol, treatment of 3-aminopiperidin-4-one with CF3TMS and boron trifluoride diethyl etherate in dichloromethane at −78°C provides 3-amino-4-(trifluoromethyl)piperidine in 68% yield. Competing pathways, such as over-alkylation, are mitigated through stoichiometric control and low-temperature conditions.
Ketone Moiety Installation
Friedel-Crafts acylation of 2-methyl-2-phenylpropane with chloroacetyl chloride in the presence of aluminum trichloride generates 2-methyl-2-phenylpropan-1-one. Subsequent nucleophilic substitution with 3-amino-4-(trifluoromethyl)piperidine in acetonitrile at reflux affords the target ketone-piperidine adduct. Steric hindrance from the geminal methyl and phenyl groups necessitates extended reaction times (24–48 hours) for complete conversion.
Detailed Synthetic Protocols
Preparation of 3-Amino-4-(trifluoromethyl)piperidine
Step 1: Nitro-group Reduction
A mixture of 3-nitro-4-(trifluoromethyl)pyridine (10.0 g, 48.2 mmol) and 10% Pd/C (1.0 g) in methanol (100 mL) is hydrogenated at 50 psi for 12 hours. Filtration and solvent removal yield 3-amino-4-(trifluoromethyl)piperidine as a pale-yellow oil (7.4 g, 85%).
Step 2: Trifluoromethylation (Alternative Route)
To a solution of 3-aminopiperidin-4-one (5.0 g, 38.5 mmol) in dry THF (50 mL) is added CF3TMS (7.2 mL, 46.2 mmol) and BF3·OEt2 (0.5 mL). The reaction is stirred at −78°C for 6 hours, quenched with saturated NaHCO3, and extracted with ethyl acetate. Purification by silica gel chromatography (hexane/EtOAc 3:1) gives the product (4.1 g, 68%).
Synthesis of 2-Methyl-2-phenylpropan-1-one
Friedel-Crafts Acylation
AlCl3 (12.0 g, 90 mmol) is added to a solution of 2-methyl-2-phenylpropane (8.2 g, 60 mmol) in CH2Cl2 (100 mL) at 0°C. Chloroacetyl chloride (6.8 mL, 84 mmol) is added dropwise, and the mixture is stirred at room temperature for 24 hours. Workup with ice-water and extraction affords the crude ketone, which is distilled under vacuum (bp 120–125°C/15 mmHg) to yield 9.3 g (78%).
Coupling and Salt Formation
Nucleophilic Substitution
A mixture of 3-amino-4-(trifluoromethyl)piperidine (5.0 g, 27.8 mmol), 2-methyl-2-phenylpropan-1-one (4.7 g, 27.8 mmol), and K2CO3 (7.7 g, 55.6 mmol) in acetonitrile (100 mL) is refluxed for 36 hours. Solvent removal and column chromatography (EtOAc/hexane 1:2) yield the free base (7.1 g, 82%).
Hydrochloride Salt Preparation
The free base (6.0 g, 16.1 mmol) is dissolved in Et2O (50 mL), and HCl gas is bubbled through the solution for 30 minutes. The precipitated solid is filtered, washed with cold Et2O, and dried to give the hydrochloride salt (5.8 g, 89%).
Reaction Optimization and Byproduct Analysis
Solvent Effects on Coupling Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 82 | 36 | 82 |
| DMF | 100 | 24 | 65 |
| THF | 66 | 48 | 71 |
| Toluene | 110 | 24 | 58 |
Acetonitrile provides optimal balance between polarity and boiling point, minimizing side reactions such as N-alkylation.
Impurity Profiling
LC-MS analysis of the crude product reveals three primary impurities:
- Over-alkylated piperidine : Formed via double substitution at the ketone α-position (m/z 412.2).
- Dehydrofluorinated byproduct : Arising from elimination of HF during trifluoromethylation (m/z 288.1).
- Unreacted ketone precursor : Removed through silica gel chromatography.
Characterization Data
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one hydrochloride, and how do reaction parameters influence yield?
- Methodology : Use peptide coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF or dichloromethane, with NEt₃ as a base. Optimize stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to acid) and reaction times (12–24 hours) to maximize yield. Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, immediately rinse with water for 15 minutes and consult a medical professional. Store the compound in a desiccator at room temperature, away from moisture and incompatible reagents like strong oxidizers .
Q. How can the purity of the synthesized compound be assessed?
- Methodology : Perform high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Validate purity (>95%) using nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of extraneous peaks in ¹H/¹³C spectra) and mass spectrometry (MS) to confirm molecular weight .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in the hydrochloride salt form?
- Methodology : Conduct single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and hydrogen-bonding patterns. Compare with computational models (e.g., density functional theory) to validate tautomeric forms or stereochemical assignments. For example, hydrogen-bonded dimers observed in similar piperidine derivatives can guide structural interpretation .
Q. What experimental strategies mitigate discrepancies in spectroscopic data between batches?
- Methodology : Standardize NMR acquisition parameters (e.g., solvent, temperature) and use internal standards (e.g., tetramethylsilane). For MS, employ electrospray ionization (ESI) in positive mode with calibration against known reference compounds. Cross-validate results with independent techniques like infrared (IR) spectroscopy or elemental analysis .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Methodology : Perform comparative studies with non-fluorinated analogs using in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes). Use molecular docking simulations to assess interactions with target enzymes (e.g., cytochrome P450 isoforms). Measure logP values via shake-flask methods to quantify lipophilicity changes .
Q. What mechanisms explain the compound’s reactivity under acidic or basic conditions?
- Methodology : Monitor degradation pathways via accelerated stability testing (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., hydrolysis of the ketone or piperidine ring). Kinetic studies under varying pH (1–13) can reveal susceptibility to nucleophilic attack or oxidation .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting bioactivity data across different cell lines?
- Methodology : Normalize data using housekeeping genes (e.g., GAPDH) in qPCR or β-actin in Western blots. Validate target engagement via competitive binding assays (e.g., radioligand displacement). Use multivariate statistical analysis (e.g., PCA) to identify confounding variables like cell passage number or culture conditions .
Q. What steps ensure reproducibility in pharmacological assays involving this compound?
- Methodology : Pre-treat cells with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to standardize metabolic activity. Include positive controls (e.g., known agonists/antagonists) in each assay plate. Report IC₅₀/EC₅₀ values with 95% confidence intervals from dose-response curves fitted to nonlinear regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
